![molecular formula C9H14O B11938424 3-Ethenylbicyclo[2.2.1]heptan-3-ol CAS No. 61063-16-9](/img/structure/B11938424.png)
3-Ethenylbicyclo[2.2.1]heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylbicyclo[221]heptan-3-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and an ethenyl group This compound is part of the norbornane family, which is known for its rigid bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[2.2.1]heptan-3-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions can yield the desired bicyclic compound. For instance, the reaction of cyclopentadiene with an appropriate dienophile can produce the norbornene structure, which can then be functionalized to introduce the hydroxyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functionalization steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethenylbicyclo[2.2.1]heptan-3-one.
Reduction: Formation of 3-ethylbicyclo[2.2.1]heptan-3-ol.
Substitution: Formation of 3-halobicyclo[2.2.1]heptan-3-ol derivatives.
Scientific Research Applications
3-Ethenylbicyclo[2.2.1]heptan-3-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Ethenylbicyclo[221]heptan-3-ol involves its interaction with molecular targets through its hydroxyl and ethenyl groups The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as addition or polymerization
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-ol
- exo-2,3-Epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides
Uniqueness
3-Ethenylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the norbornane structure. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and industrial applications. The rigid bicyclic structure also contributes to its stability and specificity in reactions.
Properties
CAS No. |
61063-16-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-ethenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10)6-7-3-4-8(9)5-7/h2,7-8,10H,1,3-6H2 |
InChI Key |
KRHWBSKOSUBJED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)


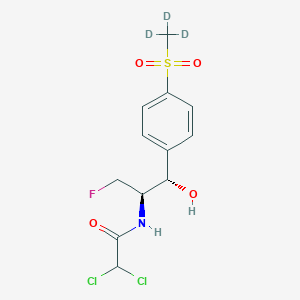
![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

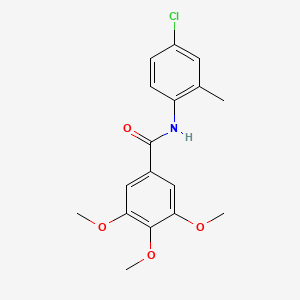
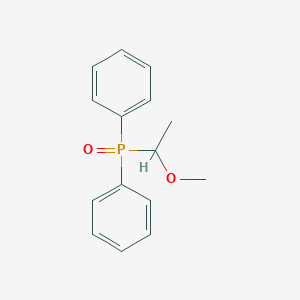
![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
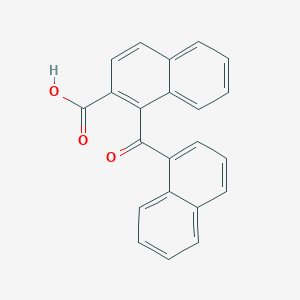
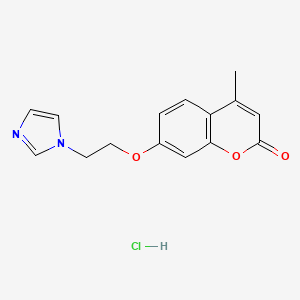
![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)
